Isopropyl 3-hydroxybutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-hydroxybutyrate: is an organic compound with the molecular formula C7H14O3. It is an ester derived from isopropanol and 3-hydroxybutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 3-hydroxybutyrate can be synthesized through the esterification of 3-hydroxybutyric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: The major product is 3-oxobutyric acid.
Reduction: The major product is 3-hydroxybutanol.
Substitution: Various esters and amides can be formed depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-hydroxybutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and energy production.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of isopropyl 3-hydroxybutyrate involves its metabolism into 3-hydroxybutyric acid, which is a key intermediate in the energy production pathways. The compound can influence various molecular targets and pathways, including the regulation of gene expression and enzyme activity. It acts as a signaling molecule that can modulate cellular processes such as lipid metabolism and energy homeostasis.
Comparison with Similar Compounds
- Ethyl 3-hydroxybutyrate
- Methyl 3-hydroxybutyrate
- Butyl 3-hydroxybutyrate
Comparison: Isopropyl 3-hydroxybutyrate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to ethyl and methyl derivatives, this compound has a higher boiling point and different solubility characteristics. These differences make it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
54074-94-1 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)10-7(9)4-6(3)8/h5-6,8H,4H2,1-3H3 |
InChI Key |
OHQCTLBHQBPXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.